An In-depth Technical Guide to the Properties of the Oxirene Molecule
An In-depth Technical Guide to the Properties of the Oxirene Molecule
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxirene (c-C₂H₂O) is a highly enigmatic and reactive molecule that has captivated the attention of the scientific community for decades. As the unsaturated, three-membered heterocyclic analog of oxirane, its unique structural and electronic properties render it a subject of significant theoretical and experimental interest. This technical guide provides a comprehensive overview of the core properties of the oxirene molecule, including its structure, stability, and reactivity. It summarizes key quantitative data from high-level computational studies and details the groundbreaking experimental methodologies that have recently enabled its detection. Furthermore, this guide visualizes the critical role of oxirene as a transient intermediate in significant organic reactions, offering valuable insights for researchers in synthetic chemistry, astrochemistry, and drug development.
Introduction
Oxirene is a cyclic, unsaturated molecule featuring a three-membered ring composed of two carbon atoms and one oxygen atom.[1] Its structure is inherently strained due to the acute bond angles of the small ring. A pivotal characteristic of oxirene is its antiaromatic nature, possessing a 4π electron system within a planar, cyclic, and conjugated structure.[1][2][3] This antiaromaticity contributes significantly to its extreme instability and high reactivity, making it one of the most mysterious and elusive transient organic species.[4][5]
For many years, oxirene was considered "not synthesizable" under normal laboratory conditions.[5] However, its existence as a fleeting intermediate has been postulated in several key organic reactions, most notably the Wolff rearrangement of α-diazocarbonyl compounds and the ozonolysis of alkynes.[1] The recent, landmark gas-phase detection of oxirene, synthesized in low-temperature ices that mimic interstellar environments, has reinvigorated interest in this molecule and opened new avenues for its study.[4][5] This guide synthesizes the current knowledge on oxirene, presenting its fundamental properties in a structured format for the scientific community.
Molecular Properties: A Quantitative Overview
The transient nature of oxirene makes its experimental characterization exceptionally challenging. Consequently, computational chemistry has been an indispensable tool for elucidating its geometric and energetic properties. The data presented below are derived from high-level ab initio and density functional theory (DFT) calculations, providing the most accurate available information on the molecule.
Structural and Thermodynamic Data
The following tables summarize the calculated geometric parameters, vibrational frequencies, and thermodynamic properties of the singlet ground state of oxirene.
| Parameter | Value | Method/Basis Set | Reference |
| Bond Lengths | |||
| C=C | 1.285 Å | CCSD(T)/aug-cc-pVTZ | [6] |
| C-O | 1.481 Å | CCSD(T)/aug-cc-pVTZ | [6] |
| C-H | 1.076 Å | CCSD(T)/aug-cc-pVTZ | [6] |
| Bond Angles | |||
| ∠ C-O-C | 49.3° | CCSD(T)/aug-cc-pVTZ | [6] |
| ∠ O-C-C | 65.3° | CCSD(T)/aug-cc-pVTZ | [6] |
| ∠ H-C-C | 152.4° | CCSD(T)/aug-cc-pVTZ | [6] |
| Thermodynamic Properties | |||
| Enthalpy of Formation (ΔfH°) | 276.1 ± 4.2 kJ/mol (singlet) | Active Thermochemical Tables (ATcT) | [2] |
| Relative Energy (to Ketene) | +321.8 kJ/mol (anharmonic ZPVE) | CCSD(T)/CBS//CCSD(T)/aug-cc-pVTZ | [6] |
| Adiabatic Ionization Energy | 9.17 - 9.21 eV | CCSD(T)/CBS//CCSD(T)/aug-cc-pVTZ | [6] |
| Vibrational Mode | Calculated Frequency (cm⁻¹) | IR Intensity | Assignment | Reference |
| ν₁ | 3266 | High | C-H Stretch | [4] |
| ν₂ | 1830 | Medium | C=C Stretch | [4] |
| ν₃ | 1040 | Low | C-H Bend | [4] |
| ν₄ | 880 | High | Ring Deformation | [4] |
| ν₅ | 785 | Medium | C-H Bend | [4] |
| ν₆ | 650 | Low | Ring Deformation | [4] |
Experimental Protocols for the Synthesis and Detection of Oxirene
The first successful detection of oxirene was achieved in 2023 by simulating the conditions of cold molecular clouds.[4][5] This groundbreaking experiment involved the synthesis of oxirene in a cryogenic matrix followed by its gas-phase detection using highly sensitive mass spectrometry.
Synthesis in a Cryogenic Matrix
The synthesis of oxirene is predicated on the isomerization of a stable precursor, ketene (H₂CCO), within a low-temperature matrix. This environment is crucial for trapping the highly unstable oxirene molecule and preventing its immediate decomposition.
Methodology:
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Precursor Deposition: A gaseous mixture of a ketene precursor (e.g., acetaldehyde, CH₃CHO) and a matrix gas (e.g., methanol, CH₃OH) is deposited onto a cryogenic substrate (typically a silver mirror) held at a temperature of approximately 5-10 K.[6]
-
Energetic Processing: The cryogenic matrix is irradiated with high-energy electrons (e.g., 5 keV). This energetic processing induces the formation of ketene from the acetaldehyde precursor.
-
Isomerization to Oxirene: The energetic environment also facilitates the isomerization of the newly formed ketene into oxirene.
-
Energy Quenching: The excess internal energy of the nascent oxirene molecule is dissipated through resonant energy transfer to the vibrational modes of the surrounding methanol matrix molecules. This rapid quenching is critical for stabilizing the oxirene.
Detection by Photoionization Reflectron Time-of-Flight Mass Spectrometry (PI-ReTOF-MS)
Once synthesized and trapped, the oxirene molecules are detected upon sublimation from the matrix into the gas phase.
Methodology:
-
Temperature-Programmed Desorption (TPD): The cryogenic matrix is slowly heated, causing the trapped molecules, including oxirene, to sublimate into the gas phase at characteristic temperatures.
-
Soft Photoionization: The sublimated gas-phase molecules are intercepted by a tunable vacuum ultraviolet (VUV) light source (e.g., from a synchrotron). The photon energy is precisely controlled to be just above the ionization energy of oxirene but below that of other isomers like ketene, ensuring selective ionization.[6]
-
Reflectron Time-of-Flight (ReTOF) Mass Analysis: The photoionized molecules are then guided into a reflectron time-of-flight mass spectrometer. The reflectron, an ion mirror, enhances mass resolution by correcting for the initial kinetic energy distribution of the ions.[7] Ions are accelerated into a field-free drift tube, and their mass-to-charge ratio is determined by their flight time to the detector. The enhanced resolution is critical for distinguishing oxirene (m/z = 42) from potential isobaric contaminants.
Oxirene as a Reactive Intermediate
The significance of oxirene in organic chemistry stems largely from its proposed role as a transient intermediate in several key reactions. Its fleeting existence complicates mechanistic studies, but a combination of isotopic labeling experiments and computational chemistry provides strong evidence for its participation.
The Wolff Rearrangement
The Wolff rearrangement is a reaction that converts an α-diazocarbonyl compound into a ketene.[1] The mechanism has been a subject of extensive debate, with evidence supporting both concerted and stepwise pathways. In the stepwise mechanism, an α-ketocarbene is formed as an intermediate. This carbene can then undergo a 1,2-rearrangement to form the ketene or, pertinently, a 4π electrocyclic ring closure to form an oxirene intermediate.[1] The oxirene can then reopen to either the original α-ketocarbene or a rearranged isomer, which subsequently forms the final ketene product. This oxirene-mediated pathway is crucial for explaining the scrambling of isotopic labels observed in some Wolff rearrangements.
Caption: The stepwise mechanism of the Wolff rearrangement involving an α-ketocarbene and a transient oxirene intermediate.
Ozonolysis of Alkynes
The ozonolysis of alkynes is a method for cleaving carbon-carbon triple bonds. While the precise mechanism is complex and can be solvent-dependent, computational studies suggest the potential involvement of an oxirene intermediate. The initial [3+2] cycloaddition of ozone to the alkyne forms an unstable primary ozonide (a 1,2,3-trioxolene). This intermediate is thought to rapidly rearrange. One proposed pathway involves the formation of an oxirene derivative, which then undergoes further oxidation and cleavage to yield the final carboxylic acid products (after oxidative workup).
Caption: A simplified potential reaction pathway in alkyne ozonolysis, highlighting the hypothetical intermediacy of oxirene.
Conclusion and Future Outlook
Oxirene stands as a testament to the extreme limits of molecular stability. For decades, it was a theoretical curiosity, a molecule "too unstable to exist." The confluence of advanced computational methods and innovative experimental techniques has finally brought it from the realm of prediction to direct observation. The quantitative data on its structure and energetics confirm its high degree of strain and antiaromatic character. The successful synthesis protocol, mimicking extraterrestrial conditions, not only validates long-standing theories but also suggests that such exotic molecules may play a role in the chemistry of the interstellar medium.
For researchers in drug development and synthetic chemistry, understanding the properties and reactivity of strained intermediates like oxirene is paramount. While oxirene itself is unlikely to be a therapeutic agent, the reaction pathways it inhabits, such as the Wolff rearrangement, are powerful tools for molecular construction, including ring contraction and homologation. A deeper understanding of the factors governing oxirene formation and stability could lead to more refined control over these synthetic transformations. The continued study of oxirene and its derivatives promises to further illuminate the fundamental principles of chemical bonding and reactivity at the extremes.
References
- 1. Wolff rearrangement - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Tropospheric alkene ozonolysis chemistry: an extended computational chemistry assessment of structural effects - Environmental Science: Advances (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. s3.smu.edu [s3.smu.edu]
- 6. researchgate.net [researchgate.net]
- 7. Reflectron [ms-museum.org]
